molecular formula C22H27N3O B5568518 N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE

Cat. No.: B5568518
M. Wt: 349.5 g/mol
InChI Key: YMYMZKUTECEJGV-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is a complex organic compound that features a benzimidazole moiety linked to a cyclohexylamine structure via a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the alkylation of the benzimidazole with a suitable alkyl halide to introduce the benzodiazol-2-ylmethyl group.

The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using phenoxyethyl bromide. Finally, the cyclohexylamine moiety is attached through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Phenoxyethyl bromide, sodium cyanoborohydride (NaBH₃CN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties could be exploited in the development of new materials, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity, while the cyclohexylamine moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
  • N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is unique due to the combination of its benzimidazole core with a phenoxyethyl and cyclohexylamine moiety. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-(2-phenoxyethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-3-9-18(10-4-1)25(15-16-26-19-11-5-2-6-12-19)17-22-23-20-13-7-8-14-21(20)24-22/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYMZKUTECEJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCOC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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